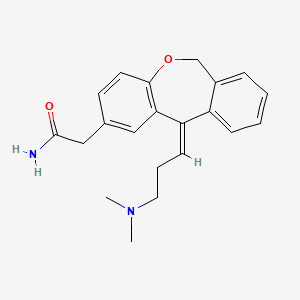
OlopatadineAmide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OlopatadineAmide is a derivative of olopatadine, a selective histamine H1 antagonist and mast cell stabilizer. Olopatadine is widely used in the treatment of allergic conjunctivitis and rhinitis due to its ability to block the effects of histamine, a primary mediator of inflammatory and allergic reactions .
Preparation Methods
The synthesis of OlopatadineAmide involves several steps, starting from the dibenz[b,e]oxepin-11-one derivative. The process typically includes a Wittig reaction, which is a key step in the synthesis of olopatadine . Industrial production methods often involve optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
OlopatadineAmide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
OlopatadineAmide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving histamine H1 antagonists.
Biology: Research on olopatadine and its derivatives helps in understanding the mechanisms of allergic reactions and inflammation.
Medicine: this compound is studied for its potential therapeutic effects in treating allergic conditions.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
OlopatadineAmide exerts its effects by blocking the histamine H1 receptors, thereby preventing histamine from binding and initiating an allergic response. This action stabilizes mast cells and inhibits the release of inflammatory mediators such as leukotrienes and thromboxanes .
Comparison with Similar Compounds
OlopatadineAmide is unique due to its dual action as a histamine H1 antagonist and mast cell stabilizer. Similar compounds include:
Azelastine: Another histamine H1 antagonist with similar anti-allergic properties.
Doxepin: A structural analog of olopatadine with minimal anti-allergic activity.
This compound stands out due to its superior comfort and tolerability profile, making it a preferred choice in ophthalmic and nasal formulations .
Properties
Molecular Formula |
C21H24N2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetamide |
InChI |
InChI=1S/C21H24N2O2/c1-23(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(22)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H2,22,24)/b18-8- |
InChI Key |
ONMJUODQUPOCQH-LSCVHKIXSA-N |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)N |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-O-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methoxy]oxan-2-yl] 16-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B15288056.png)
![5-Bromo-N~3~-[(4-fluorophenyl)methyl]pyrazine-2,3-diamine](/img/structure/B15288061.png)
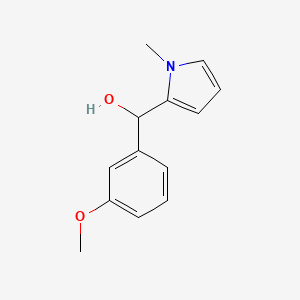

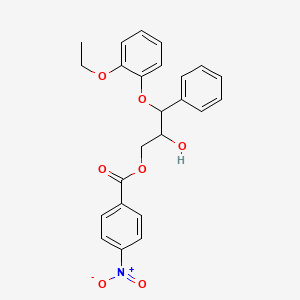

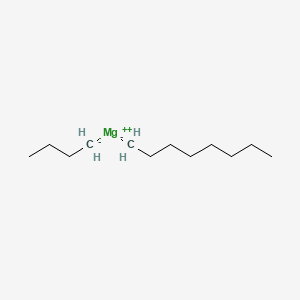
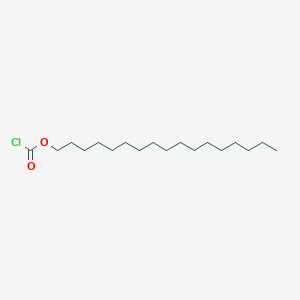

![7-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15288123.png)
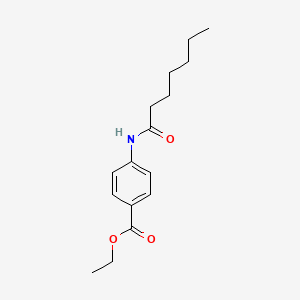

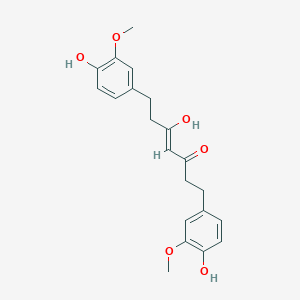
![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)
